molecular formula C7H5BrClFO2S B6219427 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride CAS No. 1785538-82-0

3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride

Cat. No.: B6219427
CAS No.: 1785538-82-0
M. Wt: 287.5
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Description

3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring, along with a sulfonyl chloride functional group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional versatility.

Properties

CAS No.

1785538-82-0

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 3-bromo-2-fluoro-6-methylbenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride may involve multi-step synthesis processes. These processes often include the bromination and fluorination of methylbenzene derivatives, followed by sulfonylation using chlorosulfonic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and aluminum chloride (AlCl3) are commonly used.

    Nucleophilic Substitution: Nucleophiles like amines or alcohols are used under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonates: Formed through nucleophilic substitution with alcohols.

    Reduced Sulfonyl Derivatives: Formed through reduction reactions.

Scientific Research Applications

3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: Employed in the development of potential drug candidates due to its ability to form bioactive sulfonamide derivatives.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific functional properties.

    Chemical Biology: Applied in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-methylbenzene-1-sulfonyl chloride: Similar structure but lacks the fluorine substituent.

    6-bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride: Similar structure with different positions of substituents.

Uniqueness

3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring, which imparts distinct reactivity and functional properties. This uniqueness makes it valuable in specialized synthetic applications and research studies.

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